N-(2,2-dimethylpropyl)-2-methylcyclohexan-1-amine

Description

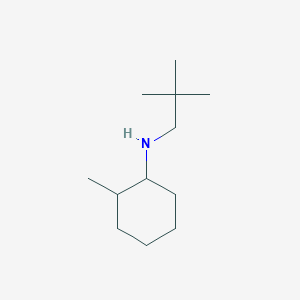

N-(2,2-Dimethylpropyl)-2-methylcyclohexan-1-amine is a secondary amine characterized by a cyclohexane ring substituted with a methyl group at the 2-position and a bulky 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom. The compound’s structure combines rigidity from the cyclohexane ring with steric hindrance due to the branched neopentyl substituent . This configuration influences its physicochemical properties, such as lipophilicity and solubility, and may impact its reactivity in synthetic or biological contexts.

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-10-7-5-6-8-11(10)13-9-12(2,3)4/h10-11,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWBRVZDZLYRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-dimethylpropyl)-2-methylcyclohexan-1-amine is a cyclic amine compound characterized by a cyclohexane ring with two methyl groups and a branched alkyl chain. This unique structure contributes to its potential biological activities, particularly in neurotransmitter modulation and receptor interactions. This article explores the compound's biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N, with a molecular weight of approximately 155.23 g/mol. The compound features a branched alkyl chain that enhances its steric properties, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N |

| Molecular Weight | 155.23 g/mol |

| Structure Type | Cyclic amine |

| Alkyl Chain Configuration | 2,2-Dimethylpropyl |

Receptor Interactions

The compound may act as an agonist or antagonist at various receptor sites. Research indicates that structural modifications in cyclic amines can lead to varying degrees of selectivity for specific receptor subtypes. For instance, compounds with similar structures have been studied for their selectivity towards serotonin receptors (5-HT) and their implications in treating psychiatric disorders .

Synthesis and Evaluation

The synthesis of this compound has been reported through various methods that emphasize the importance of the branched alkyl chain in enhancing biological activity. Studies suggest that the steric hindrance introduced by the 2,2-dimethylpropyl group may play a crucial role in its interaction with biological targets.

Potential Therapeutic Applications

Research into similar compounds has highlighted their potential applications in treating neurological disorders. For example, cyclic amines have been investigated for their role in modulating acetylcholine levels, which is critical in conditions like Alzheimer's disease . While direct studies on this compound are scarce, its structural relatives have shown promise as acetylcholinesterase inhibitors .

Future Directions

Further research is necessary to elucidate the specific biological effects and mechanisms of action for this compound. Investigating its pharmacokinetics and pharmacodynamics will be essential for understanding its therapeutic potential.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Key Observations:

- Lipophilicity : The target compound’s neopentyl and cyclohexane groups enhance lipophilicity compared to simpler amines like methyl(2-methylpropyl)amine (). This property is critical for applications requiring membrane permeability, such as drug design .

- Solubility : The chloro substituent in 2-chloro-3-cyclohexyl-N-methylpropan-1-amine increases polarity, improving solubility in polar solvents relative to the target compound .

Chirality and Stereochemical Considerations

The cyclohexane ring in the target may introduce cis/trans isomerism, and its neopentyl group could influence enantiomer separation efficiency .

Research Implications and Limitations

The comparisons highlight the interplay between steric bulk, synthetic accessibility, and physicochemical behavior in structurally related amines. However, the absence of direct data on the target compound necessitates cautious extrapolation. Further studies should prioritize experimental characterization of its synthesis, stability, and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.